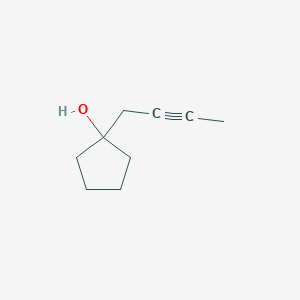

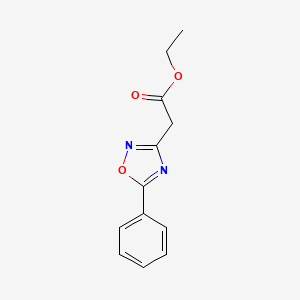

![molecular formula C13H15NOS2 B1466603 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol CAS No. 1492097-71-8](/img/structure/B1466603.png)

1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol

Descripción general

Descripción

Synthesis Analysis

A series of compounds including “1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol” were designed and synthesized keeping in view the structural requirement of pharmacophore . The most active compound of the series was 2- (1,3-benzothiazol-2-ylsulfanyl)- N ′- [4- (4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Molecular Structure Analysis

The molecular structure of “this compound” can be found in various scientific databases .Chemical Reactions Analysis

The chemical reactions involving “this compound” are part of its synthesis process .Aplicaciones Científicas De Investigación

Importance in Medicinal Chemistry

Benzothiazole derivatives, such as 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol, play a significant role in medicinal chemistry due to their diverse pharmacological properties. These compounds are integral to many natural and synthetic bioactive molecules, displaying a wide range of activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, and anticancer effects. The versatility and efficacy of benzothiazole scaffolds make them crucial in drug discovery and development, highlighting their importance across various fields of chemistry and pharmacology. The structural variations in benzothiazole derivatives are key to their biological activities, with substitutions on specific carbon atoms leading to enhanced or targeted pharmacological effects (Bhat & Belagali, 2020).

Therapeutic Potential and Patent Trends

The therapeutic potential of benzothiazole derivatives has been extensively documented, with a focus on their application as chemotherapeutic agents. These compounds are recognized for their broad spectrum of pharmacological activities and have been the subject of numerous patents, especially in the context of anticancer research. The simple structure of 2-arylbenzothiazoles, in particular, has been explored for their potential as antitumor agents, with several molecules currently in clinical use or development for the treatment of various diseases and disorders. This highlights the growing significance of benzothiazole nucleus in drug discovery and its contribution to the development of new therapies for cancer and other diseases (Kamal, Hussaini, & Malik, 2015).

Recent Advances and Future Directions

Recent advancements in the structural modifications of benzothiazole and its conjugate systems have opened new avenues for the development of potential chemotherapeutics. The exploration of benzothiazole derivatives as new antitumor agents reflects an ongoing interest in harnessing their promising biological profile for drug development. Despite the encouraging results observed in clinical studies, there's a need for further research to fully understand their mechanisms of action, pharmacokinetics, and toxicity profiles. The potential for benzothiazole conjugates to exhibit synergistic effects and the opportunity to develop drug combinations that allow for lower dosages are areas of particular interest for future research (Ahmed et al., 2012).

Mecanismo De Acción

- However, we can explore related benzothiazole derivatives to gain insights. For instance, some benzothiazole-based compounds have been studied for their anti-tubercular activity. These derivatives exhibit inhibitory potency against Mycobacterium tuberculosis (M. tuberculosis) and are synthesized through various pathways .

Target of Action

Biochemical Pathways

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-ylsulfanylmethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS2/c15-13(7-3-4-8-13)9-16-12-14-10-5-1-2-6-11(10)17-12/h1-2,5-6,15H,3-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKCJJDUPDUMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CSC2=NC3=CC=CC=C3S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

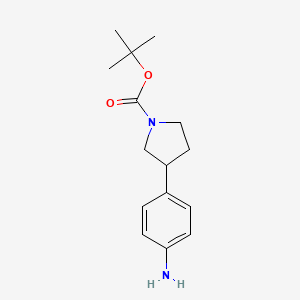

![3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466525.png)

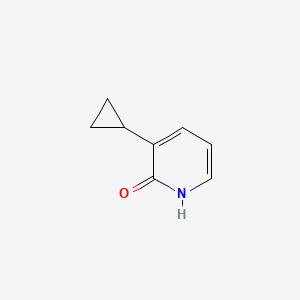

![2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466526.png)

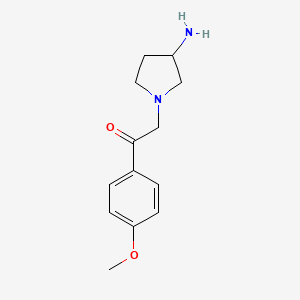

![N-[4-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466528.png)

amine](/img/structure/B1466537.png)